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Compound of Interest

Compound Name: 5-Ethyl-2-nitrophenol

CAS No.: 101664-28-2

Cat. No.: B3198823 Get Quote

Executive Summary: The Orthogonal Scaffold
5-Ethyl-2-nitrophenol (CAS: 101664-28-2) represents a critical, albeit under-discussed,

intermediate in the synthesis of substituted benzoxazoles and aniline derivatives. Unlike its

para-isomer counterparts, this molecule offers a unique 1,2,5-substitution pattern that allows for

the precise introduction of ethyl groups into heterocyclic pharmacophores without steric

crowding at the active site.

This guide dissects the molecular architecture, validated synthetic pathways, and analytical

fingerprints of 5-ethyl-2-nitrophenol, providing a self-validating protocol for its integration into

high-value drug development pipelines.

Molecular Architecture & Identity
Understanding the physicochemical baseline is prerequisite to experimental design. The nitro

group at the ortho position relative to the hydroxyl moiety creates a strong intramolecular

hydrogen bond, significantly influencing solubility and spectral properties.

Table 1: Physicochemical Profile
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Property Specification Technical Insight

IUPAC Name 5-Ethyl-2-nitrophenol
Defines substitution logic

(OH=1, NO₂=2, Et=5).[1][2][3]

CAS Registry 101664-28-2
Primary identifier for sourcing.

[4]

Molecular Formula C₈H₉NO₃
Unsaturation Degree = 5

(Benzene ring + Nitro).

Molecular Weight 167.16 g/mol

Ideal fragment size (<200 Da)

for fragment-based drug

design.

SMILES CCC1=CC(O)=C(C=C1)=O
Machine-readable string for

chemoinformatics.[5][6][7]

pKa (Predicted) ~7.2
Acidity enhanced by ortho-nitro

electron withdrawal.

LogP 2.7
Moderate lipophilicity;

membrane permeable.

Structural Note: The intramolecular H-bond between the phenolic -OH and the nitro oxygen

reduces the compound's boiling point relative to its isomers and increases its solubility in non-

polar solvents like dichloromethane.

Synthetic Logic: Regioselective Construction
The synthesis of 5-ethyl-2-nitrophenol is a classic exercise in directing group competition.

The precursor, 3-ethylphenol, contains two directing groups:

Hydroxyl (-OH): Strong activator, ortho/para director.
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Ethyl (-Et): Weak activator, ortho/para director.

Mechanistic Pathway
To achieve the 1,2,5-substitution pattern, nitration must occur ortho to the hydroxyl and para to

the ethyl group.

Site A (C2): Sterically hindered (sandwiched between OH and Et). Unfavorable.

Site B (C4):Para to OH, ortho to Et. Major competitor.

Site C (C6):Ortho to OH, para to Et. Target Position.

Experimental conditions must be tuned (low temperature, controlled stoichiometry) to favor the

kinetic product or allow for separation of the C6 (target) and C4 isomers.

Visualization: Synthetic Flow & Regiochemistry
The following diagram illustrates the critical decision points in the synthesis workflow.
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Figure 1: Synthetic flowchart demonstrating the nitration of 3-ethylphenol. The target isomer is

separable via steam distillation due to the "ortho effect" (intramolecular H-bonding).

Analytical Characterization (Self-Validating
Protocol)
To ensure the identity of the synthesized compound, the following spectral features must be

observed. These predictions are grounded in the empirical shifts of the validated methyl-analog

(2-methyl-5-nitrophenol).

Proton NMR (¹H-NMR) in CDCl₃
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δ 10.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bond with the

nitro group. Diagnostic peak.

δ 8.0 ppm (1H, d, J=8.5 Hz): H-3 proton. Deshielded by the adjacent nitro group.

δ 6.9 ppm (1H, s/d): H-6 proton. Ortho to OH, para to NO₂. Appears as a singlet or fine

doublet (meta-coupling).

δ 6.8 ppm (1H, d, J=8.5 Hz): H-4 proton. Coupling with H-3.

δ 2.6 ppm (2H, q): Methylene of the ethyl group.

δ 1.2 ppm (3H, t): Methyl of the ethyl group.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Target Mass: [M-H]⁻ = 166.15 m/z.

Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pattern for nitro-

aromatics.

Applications in Drug Development
5-Ethyl-2-nitrophenol serves as a high-fidelity scaffold for "Scaffold Hopping" in medicinal

chemistry.

Benzoxazole Synthesis
Reduction of the nitro group yields 2-amino-5-ethylphenol. Condensation of this amino-phenol

with carboxylic acids or aldehydes generates 6-ethylbenzoxazoles.

Relevance: Benzoxazoles are privileged structures in kinase inhibitors and antimicrobial

agents. The 6-ethyl substitution provides hydrophobic bulk that can fill specific pockets in

enzyme active sites (e.g., COX-2 or specific Tyrosine Kinases).

Bioisosteric Replacement
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The 5-ethyl-2-nitrophenol moiety can act as a bioisostere for specific indole fragments,

maintaining the hydrogen bond donor (OH) and acceptor (NO₂) capability while altering the

metabolic stability profile.

Workflow: From Intermediate to API

5-Ethyl-2-nitrophenol Reduction
(H2, Pd/C) 2-Amino-5-ethylphenol Cyclization

(R-COOH)
6-Ethylbenzoxazole
(Pharmacophore)

Click to download full resolution via product page

Figure 2: Conversion of 5-ethyl-2-nitrophenol into a bioactive benzoxazole pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 5-Ethyl-2-Nitrophenol – Structural
Analysis & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3198823#molecular-structure-and-weight-of-5-ethyl-
2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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